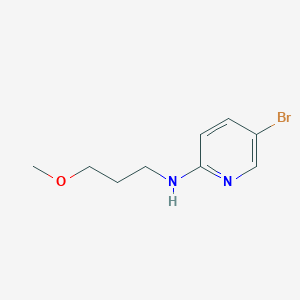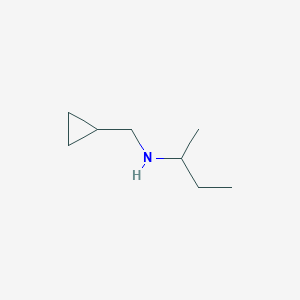![molecular formula C15H21NO3 B1438325 Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate CAS No. 1094514-18-7](/img/structure/B1438325.png)
Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate
Overview
Description
“Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate” is a chemical compound with the molecular formula C15H21NO3 . It has a molecular weight of 263.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO3/c1-19-15(18)14-4-2-12(3-5-14)10-16-8-6-13(11-17)7-9-16/h2-5,13,17H,6-11H2,1H3 . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.Scientific Research Applications
Molecular Structure Analysis : Studies have focused on the molecular and crystal structures of compounds similar to Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate. These analyses often involve determining the conformation and packing of molecules in crystals, which is crucial for understanding their chemical and physical properties (Kuleshova & Khrustalev, 2000).
Synthesis and Photophysical Properties : Research has been conducted on the synthesis and photophysical properties of derivatives of methyl salicylate, which are structurally similar to this compound. These studies explore the absorption spectra and emission features of such compounds, contributing to the understanding of their potential applications in materials science and photonics (Yoon et al., 2019).
Pharmacokinetics and Drug Metabolism : Investigations into the metabolic fate of synthetic cannabinoid receptor agonists, which share structural similarities with this compound, provide insights into their pharmacokinetics. These studies are essential for identifying potential drug interactions and establishing effective screening methods for clinical toxicology (Richter et al., 2021).
Palladium-Catalyzed Synthesis : Research on palladium-catalyzed C-H functionalization presents a method for synthesizing compounds related to this compound. These synthetic approaches are significant for medicinal chemistry and the development of new pharmaceutical agents (Magano et al., 2014).
Insecticidal Properties : Some studies have explored the insecticidal properties of Piper species derivatives, which could be structurally related to this compound. This research contributes to the development of new bioactive compounds for pest control (Pereda-Miranda et al., 1997).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
methyl 4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-15(18)14-4-2-12(3-5-14)10-16-8-6-13(11-17)7-9-16/h2-5,13,17H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBPXBBOZFWVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1438245.png)

![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)


![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)
![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)

![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)



